molecular formula C21H16BrNO3S B4016612 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B4016612
M. Wt: 442.3 g/mol
InChI Key: TXVWWQSIYGTOSO-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It contains a benzyl group, a brominated thiophene ring, and an indole ring which is a common structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring system is a fused ring structure that is planar. The thiophene ring is a five-membered ring with a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromine on the thiophene ring is likely to be reactive and could undergo substitution reactions . The carbonyl groups could be involved in various reactions such as nucleophilic addition or condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups and the bromine atom could make it relatively dense and high-boiling. It’s likely to be soluble in organic solvents .

Scientific Research Applications

Rotational Order-Disorder and Spin Crossover Behavior

The compound has been studied for its unique rotational order-disorder phenomena and spin crossover behavior. This is particularly relevant in materials science, where such properties can be harnessed for developing advanced materials with switchable magnetic states .

ASIC1a Inhibition for Neurological Therapeutics

“Enamine_002532” has shown potential as a novel chemotype for ASIC1a inhibitors. ASIC1a is implicated in neurological conditions, and inhibitors can be used to treat or manage neurological disorders, including pain and neurodegenerative diseases .

Bioisosteres for Ortho- and Meta-Benzenes

The compound’s structure has been validated as a bioisostere for ortho- and meta-benzenes. Bioisosteres are compounds with similar physical or chemical properties that can be used to replace other molecules in drug design, potentially leading to new pharmaceuticals with improved efficacy or reduced side effects .

Difluoromethylated Derivative Synthesis

“Enamine_002532” plays a role in the functionalization of alkenes to access difluoromethylated derivatives. These derivatives are valuable in medicinal chemistry for the development of drugs with enhanced metabolic stability and bioavailability .

CFTR Potentiation and Inhibition

The compound has been part of structure-based discovery efforts for CFTR potentiators and inhibitors. CFTR modulation is crucial in treating cystic fibrosis, and the discovery of such compounds is significant for advancing therapeutic options .

Photoisomerizable α-Amino Acid for Peptide Modification

“Enamine_002532” has applications in the modification of peptides through the use of photoisomerizable α-amino acids. This technique is useful in the field of peptide therapeutics, allowing for the development of light-responsive drugs .

Safety and Hazards

As with any chemical compound, handling “1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one” would require appropriate safety precautions. The specific safety and hazard information would depend on its physical and chemical properties, as well as its biological activity .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO3S/c22-19-11-10-18(27-19)17(24)12-21(26)15-8-4-5-9-16(15)23(20(21)25)13-14-6-2-1-3-7-14/h1-11,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWWQSIYGTOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
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1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
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1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

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